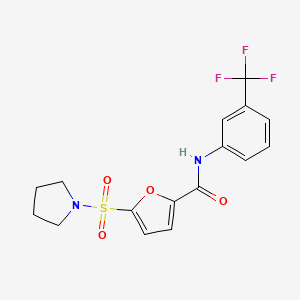
5-(pyrrolidin-1-ylsulfonyl)-N-(3-(trifluoromethyl)phenyl)furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
5-(pyrrolidin-1-ylsulfonyl)-N-(3-(trifluoromethyl)phenyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C16H15F3N2O4S and its molecular weight is 388.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
5-(pyrrolidin-1-ylsulfonyl)-N-(3-(trifluoromethyl)phenyl)furan-2-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the field of oncology. This article reviews the existing literature on its biological activity, including anti-cancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a furan ring substituted with a carboxamide group and a pyrrolidine sulfonyl moiety. Its molecular formula is C15H16F3N3O3S, and it has a molecular weight of 393.37 g/mol. The trifluoromethyl group enhances lipophilicity, potentially increasing bioavailability.
Biological Activity Overview
Research indicates that this compound exhibits notable anti-proliferative activity against various cancer cell lines. The following sections summarize key findings regarding its biological activity.
Anti-Cancer Activity
-
Cell Line Studies :
- The compound has shown significant cytotoxic effects in breast cancer cell lines (e.g., MCF-7) and prostate cancer cell lines, leading to apoptosis through disruption of microtubule dynamics .
- In a study involving MDA-MB-231 cells, it was observed that the compound induced G2/M arrest and activated apoptotic pathways, including the caspase cascade .
-
Mechanism of Action :
- The mechanism appears to involve inhibition of tubulin polymerization, disrupting microtubule dynamics which is critical for mitosis. This results in cell cycle arrest and subsequent apoptosis .
- Additionally, it activates c-Jun N-terminal kinase (JNK), which plays a crucial role in mediating apoptotic signals .
- Structure-Activity Relationship (SAR) :
Data Tables
The following table summarizes key studies on the biological activity of this compound:
| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| MCF-7 | 10.5 | Tubulin disruption | |
| MDA-MB-231 | 8.2 | JNK activation | |
| HCT-116 | 15.0 | Apoptosis induction |
Case Studies
- Combination Therapy : A study explored the synergistic effects of this compound combined with doxorubicin in treating Claudin-low breast cancer subtypes, showing enhanced efficacy compared to either agent alone .
- In Vivo Studies : Preliminary animal studies indicated that administration of this compound resulted in reduced tumor growth in xenograft models, supporting its potential for development as an anti-cancer therapeutic agent .
Eigenschaften
IUPAC Name |
5-pyrrolidin-1-ylsulfonyl-N-[3-(trifluoromethyl)phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2O4S/c17-16(18,19)11-4-3-5-12(10-11)20-15(22)13-6-7-14(25-13)26(23,24)21-8-1-2-9-21/h3-7,10H,1-2,8-9H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPSWNLHCHHGBLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(O2)C(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













